3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one
Description
3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core linked via an ether bond to a 3-chloropyridin-2-yl group.
Properties
IUPAC Name |
3-(3-chloropyridin-2-yl)oxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-2-1-4-12-9(6)14-7-3-5-11-8(7)13/h1-2,4,7H,3,5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNICNZJGWIMNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1OC2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one can be achieved through several routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Synthesis of Complex Organic Molecules : This compound serves as an important precursor in the synthesis of various organic compounds. Its unique structure allows for diverse transformations, facilitating the development of more complex molecules.
- Reagent in Organic Transformations : It is utilized in various organic reactions, including nucleophilic substitutions and cyclization reactions.
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Biology
- Enzyme Interactions : Research has shown that 3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one can interact with specific enzymes, providing insights into metabolic pathways and enzyme kinetics.
- Binding Affinities : The compound's affinity for various biological targets makes it a valuable tool for studying receptor interactions and cellular signaling pathways.
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Medicine
- Potential Therapeutic Agent : Preliminary studies suggest that this compound may exhibit therapeutic properties, particularly in modulating cellular processes related to diseases such as cancer or inflammation.
- Drug Development : Its structural features make it a candidate for further investigation as a drug candidate targeting specific diseases.
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Industry
- Material Development : The compound is explored for its potential use in developing new materials and polymers due to its unique chemical properties.
- Agrochemical Intermediates : It serves as an intermediate in the synthesis of agrochemicals, contributing to agricultural advancements.
The biological activity of this compound has been documented in several studies:
- Antiviral Activity : Related compounds have shown moderate antiviral effects against viruses such as Coxsackievirus B and Herpes Simplex Virus. While specific data on this compound is limited, its structural analogs suggest potential efficacy against viral infections.
- Antiproliferative Effects : Research indicates that compounds with similar structures exhibit significant inhibition rates against various cancer cell lines, including breast and colon cancer cells.
- Inflammatory Response Modulation : In vitro studies have demonstrated that compounds with similar frameworks can modulate inflammatory responses by inhibiting cytokine release in macrophages.
Case Studies
-
Antiviral Properties :
- A study evaluated the antiviral effects of chlorinated pyridine derivatives, indicating potential protective effects against viral infections. Although direct studies on this compound are scarce, its analogs provide a basis for further research into its antiviral capabilities.
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Cancer Cell Inhibition :
- A comparative study on pyrrolidine derivatives showed significant antiproliferative activity against multiple cancer cell lines. The findings suggest that modifications to the pyrrolidine structure could enhance biological activity.
-
Inflammation Studies :
- Investigations on related compounds revealed their ability to inhibit interleukin release in macrophages, indicating potential applications in treating inflammatory diseases.
Research Findings
Recent findings emphasize the significance of structure-activity relationships (SAR) in understanding the biological effects of this compound. These relationships help identify how alterations in chemical structure can influence pharmacological activity, guiding future drug design efforts.
Mechanism of Action
The mechanism of action of 3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Anti-Alzheimer’s Potential: Compound 10b () shares the pyrrolidin-2-one core but incorporates a piperidinyl-benzoyl group, enhancing acetylcholinesterase (AChE) inhibition. The chloropyridine group in the target compound may similarly modulate AChE binding via hydrophobic interactions .
- Insecticidal Activity: The pyranonyl-substituted pyrrolidinones in show that electron-withdrawing groups (e.g., chloropyridine) could enhance bioactivity by altering membrane permeability in insects .
- Antiviral Applications: Flavone-pyrrolidinone hybrids () highlight the scaffold’s adaptability for targeting viral proteases. The chloropyridine moiety could improve binding to viral enzymes through halogen bonding .
Physicochemical Properties:
- Lipophilicity : The 3-chloropyridin-2-yl group increases lipophilicity (clogP ~2.5–3.0) compared to polar analogs like 3-hydroxy derivatives (e.g., 3-hydroxypyrrolidin-2-one in , clogP ~0.5). This enhances blood-brain barrier penetration, critical for CNS-targeted drugs .
- Metabolic Stability: The ether linkage in the target compound may reduce susceptibility to esterase-mediated hydrolysis compared to ester-linked analogs (e.g., flavonoid esters in ) .
Structure-Activity Relationship (SAR) Insights
- Position of Chlorine : 3-Chloropyridin-2-yl (target) vs. 5-chloropyridin-3-yl (): The meta-chlorine position on pyridine may optimize steric and electronic interactions with biological targets compared to para-substituted analogs.
- Ring Substitution: N-Benzylated derivatives () show higher AChE inhibition than unsubstituted pyrrolidinones, suggesting that bulky groups at the N-position enhance target engagement .
Biological Activity
3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various research findings, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidinone ring linked to a chlorinated pyridine moiety. Its molecular formula is with a molecular weight of approximately 220.65 g/mol. The presence of the chloropyridine and pyrrolidinone groups suggests potential interactions with various biological targets due to their known reactivity and bioactivity.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidinones, including those containing chloropyridine moieties, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Bacillus subtilis . The structural features of these derivatives contribute to their effectiveness against microbial strains.
Antiviral Potential
The antiviral activity of pyrrolidinone derivatives has also been explored. A related study demonstrated that compounds with similar structures exhibited inhibitory effects against viruses such as HIV and SARS-CoV-2 . The inhibition percentage observed in viral assays was notably high, indicating that modifications to the pyrrolidine structure could enhance antiviral efficacy.
| Compound | Concentration (µM) | Viral Count (Untreated) (PFU/mL) | Viral Count (Treated) (PFU/mL) | Inhibition % |
|---|---|---|---|---|
| 3a | 5 | 84 | ||
| 3b | 5 | 75 | ||
| 3c | 5 | 0 |
Antioxidant Activity
The antioxidant properties of pyrrolidinone derivatives are also noteworthy. Studies have reported that these compounds can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases . The mechanism often involves electron donation from the heterocyclic rings present in these molecules.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chloropyridine or pyrrolidinone components can significantly influence the compound's pharmacological profile. For example, the introduction of electron-withdrawing or electron-donating groups can enhance or diminish activity against specific biological targets .
Case Studies
- Antiviral Efficacy : A study focused on a series of pyrrolidinone derivatives showed promising results against HIV integrase with IC50 values ranging from 7 to 20 µM . This highlights the potential for developing antiviral agents based on similar structural frameworks.
- Antimicrobial Screening : In another study, various pyrrolidinone derivatives were screened for their antimicrobial activity against clinical isolates, demonstrating significant inhibition rates comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
